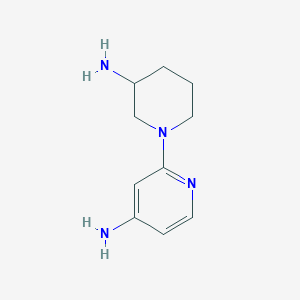

2-(3-Aminopiperidin-1-yl)pyridin-4-amine

Overview

Description

Synthesis Analysis

The synthesis of aminopyridines, including “2-(3-Aminopiperidin-1-yl)pyridin-4-amine”, has been extensively studied . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .

Molecular Structure Analysis

Aminopyridines exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The diversity in their pharmacological activities has attracted the attention of many researchers to explore the reasons for their wide potential .

Chemical Reactions Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

Scientific Research Applications

Microwave-assisted Synthesis

Microwave-assisted synthesis techniques have been applied to generate various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine and secondary 2-amines of 1-(pyridin-3-yl)ethanones. These methods highlight the efficiency of microwave heating in synthesizing complex amines, which could relate to or improve the synthesis pathways of compounds like "2-(3-Aminopiperidin-1-yl)pyridin-4-amine" (Ankati & Biehl, 2010).

Catalysis in Aryl-Cl Activation and Polymerization

Group 10 metal aminopyridinato complexes have been synthesized and applied as catalysts in Suzuki cross-coupling reactions and hydrosilane polymerization. These complexes illustrate the potential of aminopyridines in catalyzing significant chemical reactions, which could extend to derivatives like "2-(3-Aminopiperidin-1-yl)pyridin-4-amine" (Deeken et al., 2006).

Structural Characterization and Polymorphism

Research on polymorphs of certain aminopyridine derivatives has provided insights into the structural diversity and potential applications of these compounds in developing new materials with specific physical properties (Böck et al., 2020).

Efficient 2-Amination Techniques

Studies on the efficient 2-amination of pyridines and quinolines offer a glimpse into the methodologies that could be applied or adapted for the functionalization of "2-(3-Aminopiperidin-1-yl)pyridin-4-amine," enhancing its utility in synthetic chemistry (Yin et al., 2007).

Organometallic Complexes and Coordination Chemistry

Research on organometallic complexes of aminopyridines has revealed their potential in forming stable compounds with metal ions. These findings can lead to applications in catalysis, materials science, and the development of novel coordination compounds (Sadimenko, 2011).

Versatile Convertible Isocyanides in Peptidomimetic Design

The utilization of substituted 2-isocyanopyridines in Ugi four-component reactions for peptidomimetic designs underscores the versatility of aminopyridines in medicinal chemistry and drug design. This research area may be relevant for derivatives like "2-(3-Aminopiperidin-1-yl)pyridin-4-amine," especially in the development of novel therapeutics (Hollanders et al., 2021).

Future Directions

properties

IUPAC Name |

2-(3-aminopiperidin-1-yl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-8-3-4-13-10(6-8)14-5-1-2-9(12)7-14/h3-4,6,9H,1-2,5,7,12H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZYNIOHBZMIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopiperidin-1-yl)pyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1381051.png)

![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate](/img/structure/B1381053.png)

![4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride](/img/structure/B1381059.png)

![{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1381065.png)

![1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride](/img/structure/B1381068.png)

![7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol](/img/structure/B1381069.png)

![{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1381072.png)